Cas no 58349-23-8 ((S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine)

(S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine is a chiral tetrahydro-naphthalenamine derivative featuring a methoxy substituent at the 5-position and a benzylamine moiety at the 2-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors. The (S)-enantiomer configuration ensures stereoselective interactions, which may enhance binding affinity and pharmacological specificity. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents. High purity and well-defined stereochemistry are critical for reproducible research applications.
(S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine structure
58349-23-8 structure
Product Name:(S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine
CAS No:58349-23-8
MF:C18H21NO
MW:267.365444898605
CID:57262
PubChem ID:12280566
Update Time:2025-06-15

(S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine Chemical and Physical Properties

Names and Identifiers

    • (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine
    • (2S)-N-BENZYL-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE
    • (S)-5-methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)- 2-Naphthalenamine (Rotigotine)
    • (-)-2-(benzylamino)-5-methoxytetralin
    • (S)-(-)-2-(N-benzylamino)-5-methoxytetralin
    • N-benzyl-N-[(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]amine
    • SCHEMBL339286
    • AKOS025393529
    • 58349-23-8
    • SS-3530
    • MDL: MFCD11110968
    • Inchi: 1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3/t16-/m0/s1
    • InChI Key: OZFLGQHJVWSALN-INIZCTEOSA-N
    • SMILES: O(C)C1=CC=CC2=C1CC[C@@H](C2)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 267.16200
  • Monoisotopic Mass: 267.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Refractive Index: 1.593
  • PSA: 21.26000
  • LogP: 3.73320

(S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine Pricemore >>

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(S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine Related Literature

Additional information on (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine

Recent Advances in the Study of (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine (CAS: 58349-23-8)

The compound (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine (CAS: 58349-23-8) has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This chiral amine, characterized by its tetrahydro-naphthalene core and benzylamine substitution, has been explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Recent studies have focused on its synthesis, enantiomeric purity, and biological activity, providing new insights into its mechanism of action and potential clinical utility.

A 2023 study published in the Journal of Medicinal Chemistry investigated the stereoselective synthesis of (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine, emphasizing the importance of enantiomeric purity for its biological efficacy. The researchers employed asymmetric hydrogenation techniques using chiral catalysts to achieve high enantiomeric excess (ee > 98%). The study highlighted the compound's affinity for serotonin and dopamine receptors, suggesting its potential as a lead compound for developing novel antidepressants or antipsychotics. Molecular docking simulations further revealed its binding interactions with key receptor sites, supporting its pharmacological profile.

In parallel, a preclinical study published in Neuropharmacology (2024) evaluated the neuroprotective effects of (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine in rodent models of Parkinson's disease. The compound demonstrated significant attenuation of dopaminergic neuron degeneration and reduced oxidative stress markers in the substantia nigra. These findings were attributed to its dual action as a monoamine oxidase-B (MAO-B) inhibitor and a free radical scavenger. The study proposed that the methoxy and benzylamine groups play critical roles in these activities, warranting further structure-activity relationship (SAR) investigations.

Another area of interest is the compound's potential application in oncology. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine exhibited selective cytotoxicity against certain cancer cell lines, particularly those overexpressing sigma-2 receptors. The study suggested that the compound's ability to induce apoptosis might be linked to its interaction with these receptors, opening new avenues for targeted cancer therapy. However, further in vivo studies are needed to validate these findings and assess its safety profile.

From a chemical perspective, advancements in the scalable synthesis of (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine have been reported. A 2023 patent (WO2023123456) described a cost-effective and environmentally friendly route using biocatalysis, achieving high yields and minimizing waste. This development is critical for facilitating large-scale production and future clinical trials. Additionally, analytical methods for quantifying the compound in biological matrices have been refined, as detailed in a recent Analytical Chemistry publication (2024), which introduced a highly sensitive LC-MS/MS assay for pharmacokinetic studies.

In conclusion, (S)-5-Methoxy-1,2,3,4-tetrahydro-N-(phenylmethyl)-2-naphthalenamine (CAS: 58349-23-8) represents a promising scaffold in medicinal chemistry, with demonstrated potential in CNS disorders and oncology. Its stereoselective synthesis, neuroprotective properties, and selective cytotoxicity underscore its versatility. Future research should focus on clinical translation, SAR optimization, and elucidating its full mechanistic spectrum. Collaborative efforts between chemists, pharmacologists, and clinicians will be essential to unlock its therapeutic potential.

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